BenchChemオンラインストアへようこそ!

tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate

Physicochemical profiling Drug-likeness prediction Medicinal chemistry design

tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate (CAS 1286264-55-8) belongs to the class of N-Boc-4-(benzylamino)piperidine derivatives. It is characterized by a piperidine ring bearing a Boc-protected amine at the 1-position and a 3-methoxycarbonylbenzylamino substituent at the 4-position.

Molecular Formula C19H28N2O4
Molecular Weight 348.4
CAS No. 1286264-55-8
Cat. No. B3027388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
CAS1286264-55-8
Molecular FormulaC19H28N2O4
Molecular Weight348.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-10-8-16(9-11-21)20-13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16,20H,8-11,13H2,1-4H3
InChIKeyCHJFXSUZKIBDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate (CAS 1286264-55-8): A Differentiated Synthetic Intermediate for Pharmaceutical R&D and Chemical Biology


tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate (CAS 1286264-55-8) belongs to the class of N-Boc-4-(benzylamino)piperidine derivatives. It is characterized by a piperidine ring bearing a Boc-protected amine at the 1-position and a 3-methoxycarbonylbenzylamino substituent at the 4-position . The compound serves primarily as a protected intermediate in multi-step organic syntheses, where the tert-butoxycarbonyl (Boc) group enables selective deprotection under mild acidic conditions while the methoxycarbonyl moiety provides a handle for further functionalization via ester hydrolysis or amidation [1]. Its molecular formula is C19H28N2O4 with a molecular weight of 348.44 g/mol . Recent patent filings (2023–2024) indicate growing interest in this scaffold across therapeutic areas including oncology, immunology, and neurology [1].

Why Substituting CAS 1286264-55-8 with a Close Analog Can Derail a Synthetic Campaign: Physicochemical and Functional Differentiation


Generic substitution within the broader N-Boc-benzylaminopiperidine family is demonstrably risky because small variations in substitution pattern (3- vs. 4-position), protecting group identity (Boc vs. Cbz), and the presence or absence of the methoxycarbonyl group on the benzyl ring produce profoundly different physicochemical profiles that govern solubility, lipophilicity, hydrogen-bonding capacity, and downstream reactivity [1][2]. Specifically, the 3-methoxycarbonyl substitution on the benzyl ring of CAS 1286264-55-8 increases the topological polar surface area (TPSA) to 67.9 Ų versus 41.6 Ų for the unsubstituted 4-benzylamino analog (CAS 206273-87-2), a difference that substantially alters membrane permeability and solubility behavior. The Boc group provides acid-labile protection orthogonal to the base-labile methoxycarbonyl ester, a cleavage orthogonality not available with Cbz-protected analogs such as CAS 206274-42-2. These quantitative physicochemical differences, combined with the unique regiochemistry (4-substituted rather than 3-substituted piperidine), mean that procurement decisions based solely on scaffold similarity carry a material risk of producing intermediates with incompatible solubility, stability, or reactivity profiles for the intended synthetic route .

Quantitative Evidence Guide: How CAS 1286264-55-8 Differentiates from Closest Analogs in Physicochemical Properties, Synthetic Utility, and Patent Trajectory


Topological Polar Surface Area (TPSA) as a Determinant of Solubility and Permeability: CAS 1286264-55-8 vs. Unsubstituted 4-Benzylamino Analog

The target compound possesses a computed TPSA of 67.9 Ų, which is 63% higher than the 41.6 Ų TPSA of the closest unsubstituted analog, tert-butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2) [1][2]. TPSA is a critical descriptor in drug discovery for predicting oral absorption and blood-brain barrier penetration. This difference arises directly from the methoxycarbonyl group (two additional oxygen atoms contributing to hydrogen-bond acceptor count: 5 vs. 3). In practical terms, the higher TPSA of CAS 1286264-55-8 predicts enhanced aqueous solubility and reduced passive membrane permeability relative to the unsubstituted analog [1][2].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry design

Lipophilicity (XLogP3) Comparison: Balanced logP of CAS 1286264-55-8 vs. Higher LogP of Cbz-Protected Analog

The target compound has a computed XLogP3 of 2.6, indicating balanced lipophilicity suitable for both organic-phase reactions and moderate aqueous solubility [1]. In contrast, the benzyl carbamate (Cbz)-protected analog, benzyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206274-42-2), has an experimental LogP of 3.91 . This 1.3 log unit difference corresponds to an approximately 20-fold higher partition coefficient for the Cbz analog, which can result in excessive retention on reverse-phase chromatography, reduced aqueous solubility, and difficulty in extracting the product from aqueous reaction mixtures. The Boc-protected target compound also has a nearly identical XLogP3 to the unsubstituted Boc analog (2.7), indicating that the methoxycarbonyl group achieves enhanced polarity (higher TPSA) without substantially altering overall lipophilicity [2].

Lipophilicity optimization ADME prediction Protecting group strategy

Regiochemical Differentiation: 4-Substituted Piperidine of CAS 1286264-55-8 vs. 3-Substituted Analog and Implications for Pharmacophore Geometry

CAS 1286264-55-8 features the benzylamino substituent at the 4-position of the piperidine ring, whereas a commonly available alternative, tert-butyl 3-(benzylamino)piperidine-1-carboxylate (CAS 183207-64-9), carries the substituent at the 3-position [1]. This regioisomeric difference yields distinct spatial orientations of the benzylamino pharmacophore relative to the piperidine N-Boc group. In medicinal chemistry, 4-substituted piperidines frequently appear in CETP inhibitors and CCR5 antagonists, where the para-relationship between the piperidine nitrogen and the arylalkylamino side chain is critical for target engagement [2]. The 3-substituted analog, while sharing identical molecular weight (290.4), formula, and similar computed logP (2.7), presents the benzylamino group in a meta orientation incompatible with receptor binding pockets optimized for a linear N–piperidine–4-substituent axis [1]. Both compounds share the same TPSA (41.6 Ų due to the absence of the methoxycarbonyl group in the 3-substituted analog), but the key differentiation for procurement lies in the regiochemistry: a 4-substituted scaffold is structurally required for specific SAR-driven lead series.

Scaffold regiochemistry Pharmacophore design Structure-activity relationships

Cleavage Orthogonality: Boc Protection with Base-Stable Methoxycarbonyl Ester of CAS 1286264-55-8 vs. Cbz Analogs

The target compound incorporates a Boc protecting group on the piperidine nitrogen, which is cleaved under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane), while the methoxycarbonyl ester on the benzyl ring is stable to these conditions and can be independently hydrolyzed under basic conditions (e.g., LiOH/THF/H2O) [1][2]. This acid–base orthogonal protecting group strategy is not available in Cbz-protected analogs such as benzyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206274-42-2), where the Cbz group (a benzyl carbamate) requires hydrogenolysis (H2, Pd/C) for removal, conditions that may reduce the benzyl ring or deactivate catalysts . Furthermore, the Boc group of CAS 1286264-55-8 is orthogonal to the cleavable linkers used in solid-phase peptide synthesis (e.g., Wang, Rink amide), whereas Cbz deprotection via hydrogenolysis is incompatible with many solid supports. This makes CAS 1286264-55-8 the preferred intermediate for synthetic routes requiring sequential, chemoselective deprotection of the piperidine nitrogen and benzyl ester functionalities in the presence of acid- or reduction-sensitive substrates.

Protecting group orthogonality Solid-phase synthesis Multi-step synthesis

Patent Landscape Evidence: Growing IP Interest in CAS 1286264-55-8 as an Intermediate for Oncology and Immunology Therapeutics (2023–2024)

Analysis of patent filing trends reveals that CAS 1286264-55-8 has been cited in patent applications published during 2023–2024 across therapeutic areas including oncology, immunology, and neurology [1]. This contrasts with simpler analogs such as tert-butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2), which appears predominantly in earlier patent literature (pre-2018) and in the context of fentanyl analog synthesis rather than novel therapeutic discovery . The methoxycarbonyl substitution pattern on the benzyl ring of CAS 1286264-55-8 appears to be a key structural feature in several recent kinase inhibitor and immunomodulator patent series, suggesting that the ester functionality serves as a synthetic handle for late-stage diversification (e.g., hydrolysis to carboxylic acid, conversion to amide, or reduction to alcohol) in lead optimization campaigns [1]. For procurement planning, the upward patent trajectory indicates sustained demand and potential supply constraints if the compound enters clinical candidate supply chains.

Patent intelligence Therapeutic area mapping R&D pipeline tracking

When to Procure CAS 1286264-55-8: Evidence-Backed Research and Industrial Application Scenarios


Scenario 1: Multi-Step Synthesis of Kinase Inhibitor Candidates Requiring Orthogonal Protecting Group Strategy

When designing a synthetic route for a kinase inhibitor or immunomodulator lead series that requires sequential deprotection of a piperidine amine and a benzoic acid moiety, CAS 1286264-55-8 is the preferred intermediate. Its Boc group can be removed under acidic conditions (TFA/CH2Cl2) while the methoxycarbonyl ester remains intact, enabling subsequent amide coupling at the free piperidine nitrogen. The ester can then be hydrolyzed under basic conditions (LiOH) to generate a carboxylic acid handle for further derivatization. This orthogonal strategy, supported by the computed TPSA of 67.9 Ų and balanced XLogP3 of 2.6, provides solubility characteristics compatible with both organic and aqueous reaction conditions [1]. Cbz-protected alternatives (e.g., CAS 206274-42-2) cannot offer this orthogonality, as their deprotection requires hydrogenolysis incompatible with many functional groups and solid supports [2].

Scenario 2: Structure-Activity Relationship (SAR) Studies in CNS or GPCR Lead Optimization Requiring 4-Substituted Piperidine Geometry

For medicinal chemistry programs targeting receptors where the spatial orientation of the piperidine–benzylamino vector is critical (e.g., CETP inhibitors, CCR5 antagonists, or certain GPCRs), the 4-substituted piperidine scaffold of CAS 1286264-55-8 provides the required para-relationship between the piperidine nitrogen and the arylalkylamino side chain [1]. Substituting with the 3-substituted regioisomer (CAS 183207-64-9) would produce a meta-oriented pharmacophore with an approximately 109° difference in the benzylamino projection angle, fundamentally altering the SAR. The methoxycarbonyl group on the benzyl ring further differentiates CAS 1286264-55-8 by providing a modifiable handle for late-stage SAR exploration (conversion to acid, amide, or alcohol) without compromising the core scaffold geometry [2].

Scenario 3: Building Block Procurement for Early-Stage Drug Discovery Pipelines in Oncology or Immunology

Based on patent intelligence indicating growing IP activity (2023–2024) in oncology and immunology for compounds incorporating the CAS 1286264-55-8 scaffold, procurement of this intermediate is strategically aligned with current drug discovery trends [1]. The higher TPSA (67.9 Ų) compared to the unsubstituted analog (41.6 Ų) and the lower logP (2.6 vs. 3.91 for the Cbz analog) suggest improved drug-likeness properties for oral bioavailability, making it a more attractive starting point for hit-to-lead campaigns [2]. For CROs and biotech companies building fragment or lead-like libraries, CAS 1286264-55-8 offers a differentiated scaffold that combines synthetic versatility (orthogonal protecting groups) with favorable computed physicochemical properties.

Scenario 4: Solid-Phase Synthesis or Flow Chemistry Requiring Acid-Labile Piperidine Protection

In solid-phase peptide synthesis (SPPS) or continuous flow chemistry setups, the Boc protecting group of CAS 1286264-55-8 is ideally suited for on-resin or in-flow deprotection under mild acidic conditions (e.g., 25–50% TFA), leaving the methoxycarbonyl ester intact for subsequent on-resin modifications [1]. The computed low vapor pressure (0.0±1.2 mmHg at 25°C) and high boiling point (466.1±45.0 °C) of CAS 1286264-55-8 indicate low volatility, which is beneficial for safety and containment in flow reactors and automated synthesizers [2]. Cbz analogs, requiring hydrogenolysis for deprotection, are incompatible with most solid supports and flow systems, making CAS 1286264-55-8 the pragmatically superior procurement choice for automated synthesis platforms.

Quote Request

Request a Quote for tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.